3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride
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Overview
Description
3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride is an organic compound with the molecular formula C14H9ClF4O It is characterized by the presence of a chloro group, a fluorophenyl group, and a benzotrifluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-fluorophenol with 3-chloro-4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 3-fluorophenol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy derivatives or other reduced forms.
Scientific Research Applications
3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chlorobenzotrifluoride
- 3-Chloro-4-fluorophenylpiperazine
Uniqueness
3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-chloro-1-[(3-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-12-7-10(14(17,18)19)4-5-13(12)20-8-9-2-1-3-11(16)6-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHDQNZOFFCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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